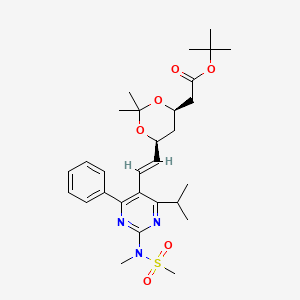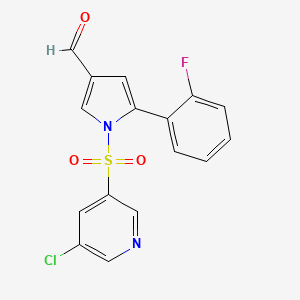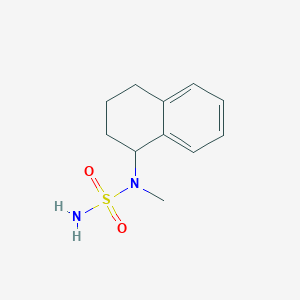
n-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide is an organic compound with a complex structure that includes a naphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide typically involves the reaction of n-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with sulfamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced chemical engineering techniques.
化学反応の分析
Types of Reactions
N-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthalene derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce different functional groups into the naphthalene ring system.
科学的研究の応用
N-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active compounds.
Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds
作用機序
The mechanism by which n-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that alter their activity. The pathways involved may include signal transduction mechanisms or metabolic processes .
類似化合物との比較
Similar Compounds
N-Methyl-1,2,3,4-tetrahydro-1-naphthalenamine: Similar in structure but lacks the sulfamide group.
1,2,3,4-Tetrahydro-1-naphthylamine: Another related compound with different functional groups.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares a similar core structure but with different substituents
Uniqueness
N-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide is unique due to the presence of both the naphthalene ring system and the sulfamide group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
特性
分子式 |
C11H16N2O2S |
|---|---|
分子量 |
240.32 g/mol |
IUPAC名 |
1-[methyl(sulfamoyl)amino]-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H16N2O2S/c1-13(16(12,14)15)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3,(H2,12,14,15) |
InChIキー |
JGUWSODORNOSPG-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCCC2=CC=CC=C12)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


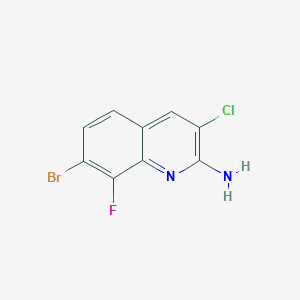
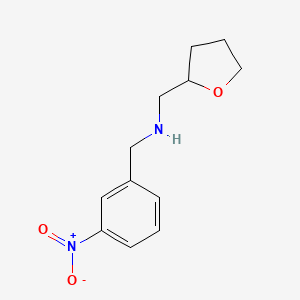
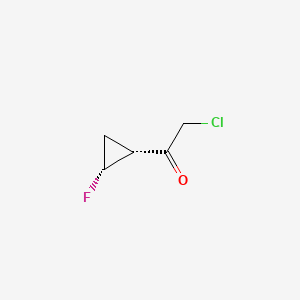

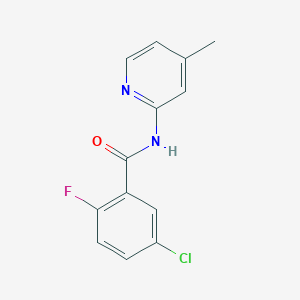
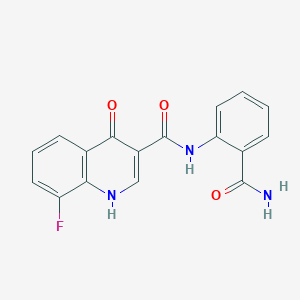
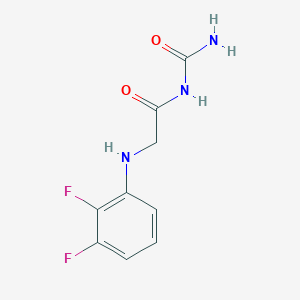
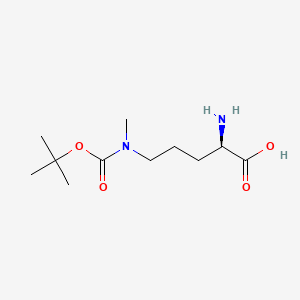
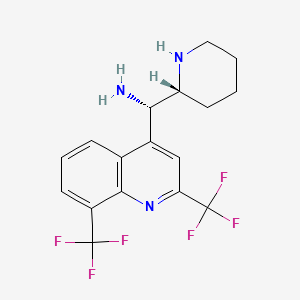
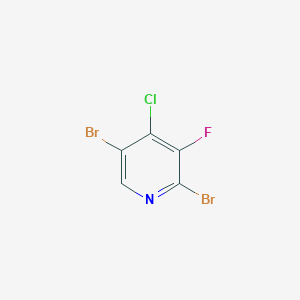
![1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one](/img/structure/B14893309.png)
![N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14893317.png)
